molecular formula C18H14N4S B10865232 6-Amino-1-(4-methylphenyl)-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

6-Amino-1-(4-methylphenyl)-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B10865232
M. Wt: 318.4 g/mol
InChI Key: VRCWXZJWUJTEAL-UHFFFAOYSA-N
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Description

6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE is a heterocyclic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating 4-((2-amino-4-methylphenyl)-thio)phenol with acetic acid to obtain the cyclization product . In a strong basic medium, the ethylsulfanyl moiety of the intermediate can be displaced by nucleophiles such as morpholine or piperidine under microwave irradiation conditions to yield the respective derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave irradiation and strong bases suggests that scalable methods could involve continuous flow reactors and automated microwave systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives where the ethylsulfanyl moiety is replaced by different nucleophiles, resulting in compounds with potentially diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenyl and thioxo groups differentiates it from simpler pyrimidine derivatives and may enhance its interaction with biological targets .

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

6-amino-1-(4-methylphenyl)-4-phenyl-2-sulfanylidenepyrimidine-5-carbonitrile

InChI

InChI=1S/C18H14N4S/c1-12-7-9-14(10-8-12)22-17(20)15(11-19)16(21-18(22)23)13-5-3-2-4-6-13/h2-10H,20H2,1H3

InChI Key

VRCWXZJWUJTEAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=NC2=S)C3=CC=CC=C3)C#N)N

Origin of Product

United States

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